Biotin-Aniline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

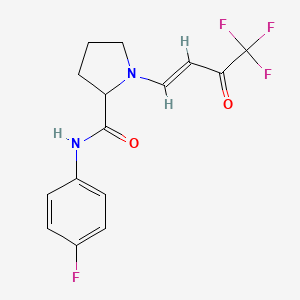

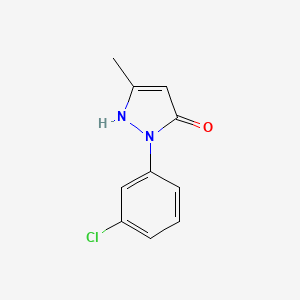

Biotin-aniline, also known as N-(4-aminophenethyl)-biotinamide, is a compound with the molecular formula C18H26N4O2S and a molecular weight of 362.49 g/mol . It is a derivative of biotin, a water-soluble B-vitamin, and aniline, an organic compound with an amino group attached to a benzene ring. This compound is primarily used as a probe for labeling RNA and DNA due to its high reactivity and specificity .

作用机制

生物素-苯胺通过其对RNA和DNA的高亲和力发挥作用。该化合物特异性地标记线粒体RNA,而不影响细胞质RNA。这种选择性标记是通过APEX2介导的邻近标记技术实现的,其中生物素-苯胺充当APEX2酶的底物。 该酶催化形成一个反应性中间体,该中间体将生物素-苯胺共价连接到附近的RNA分子上 .

生化分析

Biochemical Properties

Biotin-Aniline plays a significant role in biochemical reactions. It is a superior substrate for APEX2-mediated proximity labeling of RNA, showing approximately 25-fold higher efficiency compared to biotinyl tyramide (biotin-phenol; BP) when used with 0.5 mM substrate and 0.4-10 μg RNA/dot .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It is used to selectively capture newly transcribed RNA at subcellular locales in cultured cells . This helps in revealing nuclear lamina-associated mRNAs involved in controlling gene expression .

Molecular Mechanism

This compound exerts its effects at the molecular level through a mechanism involving the metabolic incorporation of electron-rich ribonucleosides (e.g., 6-thioguanosine and 4-thiouridine) with a peroxidase-mediated proximity-dependent RNA labeling technique (APEX-seq) . This results in a sensitive method, termed MERR APEX-seq, for selectively profiling newly transcribed RNAs at specific subcellular locations in live cells .

Temporal Effects in Laboratory Settings

Over time, this compound has shown to be highly efficient in laboratory settings. It is 20-fold more efficient than APEX-seq and offers both high spatial specificity and high coverage in the mitochondrial matrix .

Metabolic Pathways

This compound is involved in metabolic pathways that include the metabolic incorporation of electron-rich ribonucleosides

准备方法

合成路线和反应条件

生物素-苯胺的合成涉及在特定条件下生物素与苯胺的反应。一种常见的方法是在催化剂如4-二甲氨基吡啶(DMAP)存在下,使用偶联试剂如N,N'-二环己基碳二亚胺(DCC)将生物素与苯胺偶联。 反应通常在有机溶剂如二甲基甲酰胺(DMF)中于室温下进行 .

工业生产方法

生物素-苯胺的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用自动化反应器和对反应条件的精确控制,以确保高产率和纯度。 最终产品通过柱层析和重结晶等技术进行纯化 .

化学反应分析

反应类型

生物素-苯胺经历各种化学反应,包括:

氧化: 生物素-苯胺可以被氧化形成生物素-醌衍生物。

还原: 生物素-苯胺的还原可以生成生物素-胺衍生物。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢(H2O2)和高锰酸钾(KMnO4)。

还原: 使用硼氢化钠(NaBH4)和氢化铝锂(LiAlH4)等还原剂。

取代: 卤化物、硫醇和胺等亲核试剂用于取代反应.

主要产物

科学研究应用

生物素-苯胺在科学研究中有着广泛的应用:

化学: 它用作探针来标记和检测化学反应中的特定分子。

生物学: 生物素-苯胺用于邻近标记技术,以研究细胞内生物分子的空间组织.

医学: 它用于诊断测定和治疗研究,以标记和追踪生物分子。

相似化合物的比较

生物素-苯胺与其他类似化合物(如生物素-苯酚和生物素酰胺)进行比较:

生物素-苯酚: 生物素-苯胺是APEX2介导的标记的优良底物,提供更高的效率和特异性.

生物素酰胺: 与生物素酰胺相比,生物素-苯胺提供更好的标记效率和空间特异性.

类似化合物列表

- 生物素-苯酚

- 生物素酰胺

- 生物素-PEG-NH2

- 生物素-缀合炔丙基胺

总之,生物素-苯胺是一种用途广泛的化合物,在科学研究中具有重要应用,特别是在化学、生物学、医学和工业领域。其独特的性质和高反应性使其成为标记和研究生物分子的宝贵工具。

属性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-aminophenyl)ethyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O2S/c19-13-7-5-12(6-8-13)9-10-20-16(23)4-2-1-3-15-17-14(11-25-15)21-18(24)22-17/h5-8,14-15,17H,1-4,9-11,19H2,(H,20,23)(H2,21,22,24)/t14-,15-,17-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRRICHWBPPWDZ-ZOBUZTSGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCC3=CC=C(C=C3)N)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCC3=CC=C(C=C3)N)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-benzylmorpholin-2-yl)methyl]-2-chloroacetamide](/img/structure/B3010600.png)

![4-[2-(4-Fluorophenoxy)-2-methylpropanoyl]morpholine-3-carbonitrile](/img/structure/B3010603.png)

![4-isobutyl-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3010607.png)

![methyl 3-(N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B3010612.png)

![3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methyl-N-(2-(3-methylthiophen-2-yl)ethyl)benzamide](/img/structure/B3010614.png)

![N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide](/img/structure/B3010615.png)

![3-(4-Ethoxybenzoyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B3010617.png)

![4-ethyl-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3010618.png)

![2-[[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B3010620.png)